An In-depth Technical Guide to Rhein (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid)
An In-depth Technical Guide to Rhein (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid)
A Note on Nomenclature: The compound "2-Quinizarincarboxylic acid" is not a standard IUPAC name and corresponds to a structure with limited available scientific literature. Quinizarin is the common name for 1,4-dihydroxyanthraquinone. Therefore, "2-Quinizarincarboxylic acid" would systematically be named 1,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. However, the biologically active and extensively studied isomer is Rhein, which has the IUPAC name 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. It is highly probable that inquiries regarding "2-Quinizarincarboxylic acid" in the context of biological activity, such as glucose uptake inhibition, are referring to Rhein. This guide will focus on the chemical properties and structure of Rhein.
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of Rhein, a key anthraquinone (B42736) derivative. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Structure
Rhein, also known as Cassic Acid, is a naturally occurring anthraquinone found in several medicinal plants, including rhubarb (Rheum species) and Senna.[1] It is recognized for a variety of pharmacological effects, including anti-inflammatory, anti-cancer, and antidiabetic properties.[2][3]
Table 1: Physicochemical Properties of Rhein
| Property | Value | References |
| IUPAC Name | 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | [4][5] |
| Synonyms | Rhein, Cassic Acid, 4,5-Dihydroxyanthraquinone-2-carboxylic acid | [1][2][4][5][6] |
| CAS Number | 478-43-3 | [1][2][4][5][6][7][8][9] |
| Molecular Formula | C₁₅H₈O₆ | [2][4][6][7] |
| Molecular Weight | 284.22 g/mol | [2][4][6][7] |
| Appearance | Yellow to orange crystalline powder | [1][2][4] |
| Melting Point | 321-322 °C | [1][2] |
| Solubility | Insoluble in water; Soluble in alkali and pyridine; Slightly soluble in ethanol, ether, benzene, chloroform, and petroleum ether. | [2][4][7][8] |
Table 2: Structural Information for Rhein
| Identifier | String | References |
| SMILES | O=C(O)c1cc(O)c2C(=O)c3c(O)cccc3C(=O)c2c1 | [10] |
| InChI | InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21) | [4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Rhein.
Table 3: Spectroscopic Data for Rhein
| Technique | Data | References |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 7.40 (1H, d, J=8 Hz), 7.71-7.76 (2H, m), 7.82 (1H, t, J=8 Hz), 8.11 (1H, d, J=1.6 Hz) | [2][7] |
| ¹³C NMR | Carboxyl carbon: ~165-185 ppm; Carbonyl carbons: >200 ppm; Aromatic carbons: ~110-160 ppm. (Predicted ranges) | [11][12] |
| Infrared (IR) | Broad O-H stretch (carboxylic acid): 2500-3300 cm⁻¹; C=O stretch (carbonyl): 1680-1750 cm⁻¹; C-O stretch: 1320-1000 cm⁻¹ | [1][13][14] |
| UV-Vis | λmax (Methanol): 229, 258, 435 nm | [1][2][7] |
| Mass Spectrometry | Exact Mass: 284.0321 g/mol | [5] |
Experimental Protocols
A. Synthesis of Rhein from Aloe-emodin
This protocol describes a general method for the synthesis of Rhein from a readily available natural precursor, aloe-emodin.
Experimental Workflow for Rhein Synthesis
Caption: A generalized workflow for the synthesis of Rhein.
Methodology:
-
Oxidation: Aloe-emodin is dissolved in a suitable solvent, such as acetone. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of isopropanol. The mixture is then filtered, and the solvent is removed under reduced pressure. The residue is treated with an acid or base to ensure the carboxylic acid is in the desired form.
-
Purification: The crude product is purified by recrystallization from a solvent such as glacial acetic acid or by column chromatography on silica (B1680970) gel.
-
Characterization: The purified Rhein is characterized by determining its melting point and using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.
B. Assay for Glucose Uptake Inhibition
This protocol outlines a cell-based assay to evaluate the inhibitory effect of Rhein on glucose uptake.
Experimental Workflow for Glucose Uptake Assay
Caption: A workflow for assessing glucose uptake inhibition.
Methodology:
-
Cell Culture: Cells known to have high expression of glucose transporters (e.g., GLUT1), such as certain cancer cell lines (SKOV3, MCF-7) or engineered cell lines (COS-7), are cultured in appropriate media.[15]
-
Treatment: The cells are treated with various concentrations of Rhein for a predetermined time.
-
Glucose Analog Incubation: A fluorescently labeled glucose analog, such as 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose (2-NBDG), is added to the culture medium.[15]
-
Measurement: After incubation, the cells are washed to remove excess 2-NBDG, and the intracellular fluorescence is measured using techniques like flow cytometry or a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity in Rhein-treated cells is compared to that of untreated control cells to quantify the inhibition of glucose uptake.
Biological Activity and Signaling Pathways
Rhein has been identified as an inhibitor of glucose uptake, a characteristic that makes it a compound of interest for cancer and metabolic disease research.[3] Elevated glucose uptake is a hallmark of many cancer cells, primarily mediated by glucose transporters like GLUT1.[16][17][18]
Mechanism of Action: Anthraquinones, including Rhein, can modulate cellular glucose metabolism through various mechanisms. One proposed pathway involves the activation of the insulin (B600854) signaling cascade. This can lead to the translocation of GLUT4 to the cell membrane, thereby enhancing glucose uptake in insulin-sensitive tissues.[19] Additionally, Rhein has been shown to activate the AMPK signaling pathway, a central regulator of cellular energy homeostasis, and to inhibit protein tyrosine phosphatase 1B (PTP-1B), a negative regulator of the insulin signaling pathway.[3]
Signaling Pathway of Rhein in Glucose Metabolism
Caption: A diagram of Rhein's potential role in glucose metabolism.
References
- 1. Rhein [drugfuture.com]
- 2. Rhein | 478-43-3 [amp.chemicalbook.com]
- 3. Antidiabetic potential of anthraquinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhein (molecule) - Wikipedia [en.wikipedia.org]
- 5. Rhein | C15H8O6 | CID 10168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rhein | CAS: 478-43-3 | ChemNorm [chemnorm.com]
- 7. Rhein | 478-43-3 [chemicalbook.com]
- 8. 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid [chembk.com]
- 9. 478-43-3|4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. PDBj Mine: Chemie - RHN - 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid - Protein Data Bank Japan [pdbj.org]
- 11. Quinizarin | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 13. 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of flavonoids on glucose transporter 1 (GLUT1): From library screening to biological evaluation to structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GLUT1 biological function and inhibition: research advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 17. Anthraquinone-type inhibitor of α-glucosidase enhances glucose uptake by activating an insulin-like signaling pathway in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of anthraquinones in combating insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
